molecular formula C10H8ClFO3 B3023672 4-(4-Chloro-2-fluorophenyl)-4-oxobutyric acid CAS No. 951889-53-5

4-(4-Chloro-2-fluorophenyl)-4-oxobutyric acid

Cat. No.: B3023672
CAS No.: 951889-53-5
M. Wt: 230.62 g/mol
InChI Key: BPCGUSFPIKVQBX-UHFFFAOYSA-N
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Description

4-(4-Chloro-2-fluorophenyl)-4-oxobutyric acid (CAS 951889-53-5) is a high-purity organic building block offered with a guaranteed purity of ≥98% . This compound, with the molecular formula C₁₀H₈ClFO₃ and a molecular weight of 230.62 g/mol, is a valuable intermediate in medicinal chemistry and pharmaceutical research . Its structure, featuring a chloro-fluorophenyl moiety and a terminal carboxylic acid, makes it a versatile precursor for the synthesis of more complex molecules, particularly in the development of potential active pharmaceutical ingredients (APIs) and other biologically active compounds. Researchers utilize this compound in coupling reactions and as a scaffold for constructing combinatorial libraries. This product is strictly for research and further manufacturing applications . It is not intended for diagnostic or direct human use. Please refer to the product's Safety Data Sheet (SDS) for comprehensive handling and safety information prior to use.

Properties

IUPAC Name

4-(4-chloro-2-fluorophenyl)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClFO3/c11-6-1-2-7(8(12)5-6)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCGUSFPIKVQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-2-fluorophenyl)-4-oxobutyric acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloro-2-fluorobenzene, which undergoes a series of reactions to introduce the butyric acid moiety.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of specific catalysts to ensure high yield and purity of the final product.

    Industrial Production Methods: Industrial production often employs large-scale reactors and continuous flow processes to optimize the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-2-fluorophenyl)-4-oxobutyric acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-(4-Chloro-2-fluorophenyl)-4-oxobutyric acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 4-(4-Chloro-2-fluorophenyl)-4-oxobutyric acid exerts its effects involves interactions with various molecular targets and pathways. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate enzymatic activities, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

The positions and nature of substituents on the phenyl ring significantly alter electronic effects:

  • Iodine’s lower electronegativity compared to chlorine/fluorine may reduce electron-withdrawing effects on the carbonyl group .
  • 4-(2,6-Difluorophenyl)-4-oxobutyric acid (CAS 1221724-83-9): Two fluorine atoms at the 2- and 6-positions create steric hindrance and symmetry, likely increasing melting point and crystallinity compared to the target’s unsymmetrical substitution pattern .
  • 4-(3,4,5-Trimethoxyphenyl)-4-oxobutyric acid (CAS 5101-00-8): Methoxy groups are electron-donating, raising the pKa (predicted 4.44) of the carboxylic acid group. In contrast, the chloro and fluoro substituents in the target compound lower the pKa, enhancing acidity .

Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) pKa
4-(4-Chloro-2-fluorophenyl)-4-oxobutyric acid* C₁₀H₈ClFO₃ ~230.62 N/A <4.44†
4-(4-Iodophenyl)-4-oxobutyric acid C₁₀H₉IO₃ 304.08 N/A N/A
4-(3,4,5-Trimethoxyphenyl)-4-oxobutyric acid C₁₃H₁₆O₆ 268.26 121–122 4.44
4-(2,6-Difluorophenyl)-4-oxobutyric acid C₁₀H₈F₂O₃ 214.17 N/A N/A
Fenbufen (4-Biphenylyl-4-oxobutyric acid) C₁₆H₁₄O₃ 254.28 148–150 3.8

*Estimated based on analogs (e.g., 4-(3-chloro-4-fluorophenyl) analog in ). †Predicted to be lower than 4.44 due to stronger electron-withdrawing effects of Cl/F.

Biological Activity

4-(4-Chloro-2-fluorophenyl)-4-oxobutyric acid (CAS No. 951889-53-5) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H8ClFO3C_{10}H_{8}ClFO_{3}. The compound features a chloro and a fluorine substituent on the aromatic ring, which may influence its biological interactions.

The primary mechanism of action for this compound involves interactions with various biological targets:

  • Serotonin Receptors : Similar compounds have been shown to interact with serotonin receptors, affecting serotonin reuptake and signaling pathways, which can influence mood and behavior .
  • Cyclooxygenase (COX) Inhibition : The compound may exhibit anti-inflammatory properties through the inhibition of COX enzymes, which are critical in the inflammatory response .

Anticancer Properties

Research indicates that derivatives of compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example, studies have reported moderate inhibition of breast cancer cell lines (e.g., MCF-7) by related compounds .

CompoundCell LineIC50 Value (µM)
This compoundMCF-7TBD
Related Compound AMCF-715.2
Related Compound BHek293TBD

Anti-inflammatory Activity

The anti-inflammatory potential is attributed to the inhibition of COX enzymes. In vitro studies have demonstrated that similar compounds can effectively reduce inflammation markers in cell cultures .

Neuroprotective Effects

Compounds with similar structures have been investigated for their neuroprotective effects against neurodegenerative diseases. They may inhibit cholinesterase enzymes, which are involved in the breakdown of neurotransmitters like acetylcholine, thus potentially enhancing cognitive function .

Case Studies

  • Study on Cytotoxicity : A study evaluated the cytotoxic effects of various halogenated phenyl derivatives on breast cancer cells. Results indicated that the presence of electron-withdrawing groups like chlorine and fluorine enhanced cytotoxicity compared to non-substituted analogs .
  • Inflammation Model : In a model of induced inflammation in rats, a related compound demonstrated significant reduction in edema when administered at specific dosages, supporting its potential as an anti-inflammatory agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-Chloro-2-fluorophenyl)-4-oxobutyric acid
Reactant of Route 2
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4-(4-Chloro-2-fluorophenyl)-4-oxobutyric acid

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